2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a combination of indole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Intermediate Synthesis: This involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
Coupling Reaction: The indole and thiazole intermediates are then coupled using a suitable thiolating agent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiazole moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide: can be compared with other indole-thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group may enhance its binding affinity to certain targets compared to other derivatives.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds. Further research and experimentation are necessary to fully understand its potential and optimize its use in various fields.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)27-13-19(25)23-20-22-9-10-26-20/h1-10,12H,11,13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOANMRGYOPAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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